Diethyl 4-aminoheptanedioate: A Technical Overview
Diethyl 4-aminoheptanedioate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 4-aminoheptanedioate is a chemical compound with the molecular formula C₁₁H₂₁NO₄. While it is available commercially as a synthetic building block, detailed public information regarding its specific chemical and physical properties, comprehensive experimental protocols, and biological activity is limited. This document summarizes the currently available information and provides a foundational understanding of this molecule.
Chemical Identity and Properties
Diethyl 4-aminoheptanedioate, also known as diethyl 4-aminopimelate, is the diethyl ester of 4-aminoheptanedioic acid. Its structure consists of a seven-carbon dicarboxylic acid backbone (heptanedioic acid) with an amino group substituted at the fourth carbon and ethyl esters at both carboxylic acid terminals.
Table 1: Chemical and Physical Properties of Diethyl 4-aminoheptanedioate
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄ | MedChemExpress |
| Molecular Weight | 231.29 g/mol | MedChemExpress |
| CAS Number | 759438-10-3 | MedChemExpress |
| Physical State | No data available | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Density | No data available | - |
| Solubility | No data available | - |
Note: The lack of available data for several key physical properties highlights the need for further experimental characterization of this compound.
Reactivity and Potential Applications
The chemical reactivity of diethyl 4-aminoheptanedioate is primarily dictated by the presence of a primary amine and two ester functional groups.
The primary amine group makes the molecule a nucleophile and a base. It can be expected to react with a variety of electrophiles, including:
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Carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides, activated esters) to form amide bonds. This reactivity is fundamental in peptide synthesis and the construction of more complex molecular architectures.
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Aldehydes and ketones to form imines, which can be further reduced to secondary amines.
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Alkylating agents to yield secondary or tertiary amines.
The two diethyl ester groups are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. They can also undergo transesterification reactions.
This combination of functional groups makes diethyl 4-aminoheptanedioate a potentially versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents, polymers, and other functional materials.
Experimental Protocols
General Synthetic Approach (Hypothetical):
A plausible synthetic route could involve the reductive amination of diethyl 4-oxoheptanedioate. This would typically involve reacting the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent.
Caption: Hypothetical synthetic pathway for Diethyl 4-aminoheptanedioate.
Purification and Analysis:
Standard laboratory techniques such as column chromatography would likely be employed for purification. Analytical methods to confirm the identity and purity would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the key functional groups (amine, ester).
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity of diethyl 4-aminoheptanedioate, nor are there any described signaling pathways in which it is involved. Its structural similarity to endogenous molecules like amino acids and dicarboxylic acids suggests a potential for biological interactions, but this remains to be investigated.
Conclusion
Diethyl 4-aminoheptanedioate is a chemical compound with potential as a synthetic intermediate. However, there is a significant lack of publicly available data regarding its detailed chemical properties, experimental procedures, and biological effects. Further research is required to fully characterize this molecule and explore its potential applications in drug development and other scientific fields. Researchers interested in this compound should consider performing foundational characterization studies.
